2-(2-ethoxy-4-formylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-(2-ethoxy-4-formylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an acetamide group, an ethoxy group, a formyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Ethoxy-Formylphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a formylating agent such as paraformaldehyde under acidic conditions to yield 2-ethoxy-4-formylphenol.
Acetamide Formation: The intermediate is then reacted with 2-methyl-4-nitroaniline in the presence of an acylating agent like acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide.
Reduction: 2-(2-ethoxy-4-formylphenoxy)-N-(2-methyl-4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide may have several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The functional groups (formyl, nitro, ethoxy) would dictate the reactivity and interaction with other molecules.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-3-25-17-9-13(10-21)4-7-16(17)26-11-18(22)19-15-6-5-14(20(23)24)8-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRYPCYFWAESRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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